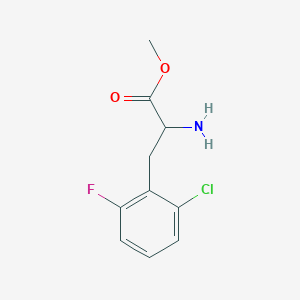

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

Description

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is a chiral compound featuring a propanoate ester backbone with an amino group at the second carbon and a 2-chloro-6-fluorophenyl substituent at the third carbon. Its methyl ester group enhances solubility compared to longer-chain esters, while the halogenated aromatic ring may influence metabolic stability and target binding.

Properties

Molecular Formula |

C10H11ClFNO2 |

|---|---|

Molecular Weight |

231.65 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3 |

InChI Key |

KGUXUHPECRKOKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC=C1Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Esterification of the Amino Acid Precursor

A typical initial step involves esterification of the corresponding amino acid (e.g., 2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid) to its methyl ester. This is often achieved by refluxing the amino acid with methanol in the presence of thionyl chloride, which acts both as a dehydrating agent and catalyst for esterification. The reaction proceeds under reflux until completion, followed by concentration and purification steps to isolate the methyl ester hydrochloride salt.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | D-serine (or amino acid precursor), methanol, thionyl chloride | Reflux to form methyl ester hydrochloride |

| 2 | Concentration under reduced pressure | Removal of methanol and excess reagents |

| 3 | Addition of ethyl acetate, filtration, washing, drying | Isolation of methyl ester hydrochloride |

This method yields the methyl ester hydrochloride intermediate with high purity and yield, suitable for further functionalization.

Chlorination of the Side Chain

The chlorination of the propanoate side chain at the 3-position can be achieved by treating the methyl ester hydrochloride with thionyl chloride in an organic solvent such as dichloroethane. The reaction is typically conducted at room temperature or slightly elevated temperatures for extended periods (e.g., 24 hours) to ensure complete chlorination. The crude product is then purified by filtration, recrystallization, and drying to obtain the chlorinated methyl ester hydrochloride.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methyl ester hydrochloride, thionyl chloride, dichloroethane | Chlorination reaction at room temperature for 24 h |

| 2 | Filtration, methanol decolorization, cooling, crystallization | Purification of chlorinated product |

This approach provides a high yield of (R)-methyl 2-amino-3-chloropropanoate hydrochloride, minimizing side products and allowing for recycling of mother liquors, enhancing environmental and economic aspects.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

This compound () shares the methyl ester and amino-functionalized propanoate backbone but differs in the aromatic substituent. The 4-nitrophenyl group introduces a strong electron-withdrawing nitro moiety at the para position. Key distinctions include:

- Reactivity: The nitro group facilitates reduction to an amine (e.g., using NaBH₄ in isopropyl alcohol), yielding (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a precursor for bioactive molecules .

- Electronic Effects : The nitro group increases polarity and reduces lipophilicity compared to the chloro-fluoro substituents in the target compound.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

This analog () shares the 2-chloro-6-fluorophenyl group but replaces the amino group with a 5-isoxazolyl heterocycle and uses an ethyl ester. Key differences include:

- Lipophilicity: The ethyl ester increases lipophilicity (logP ~2.8 vs.

- Molecular Weight: Higher molar mass (297.71 g/mol) compared to the target compound’s estimated ~241.65 g/mol (C₁₀H₁₀ClFNO₂).

Physicochemical and Pharmacokinetic Properties

| Compound Name | Substituents | Ester Group | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate | 2-Cl, 6-F-phenyl, NH₂ | Methyl | C₁₀H₁₁ClFNO₂ | 241.65 (est.) | Amino, ester, Cl/F-aryl |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | 4-NO₂-phenyl, NH₂ | Methyl | C₁₀H₁₂N₂O₄ | 224.21 | Nitro, amino, ester |

| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | 2-Cl, 6-F-phenyl, isoxazole | Ethyl | C₁₄H₁₃ClFNO₃ | 297.71 | Isoxazole, ester, Cl/F-aryl |

Key Findings :

- Solubility : The target compound’s methyl ester and halogenated aryl group balance moderate polarity and lipophilicity, favoring both aqueous and lipid environments.

- Stability : Chloro-fluoro substituents enhance metabolic stability compared to nitro groups, which are prone to reduction .

- Bioactivity: Isoxazole-containing analogs (e.g., ) may exhibit enhanced kinase inhibition due to heterocyclic interactions, whereas amino groups (target compound) could enable protonation-dependent target binding .

Biological Activity

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate, a compound with the molecular formula and CAS number 1266702-93-5, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClFNO2 |

| Molecular Weight | 231.65 g/mol |

| LogP | 2.37080 |

| Polar Surface Area (PSA) | 52.32 Ų |

This compound is structurally related to amino acids and may interact with various biological pathways. Its activity can be attributed to its modulation of neurotransmitter systems and potential effects on cell signaling pathways.

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in the context of neuroinflammation and neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest that similar compounds can exhibit antitumor properties by inducing apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from damage induced by oxidative stress, a common pathway in neurodegenerative diseases.

Case Studies

-

Anticancer Activity :

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 - Neuroprotective Effects :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling 2-chloro-6-fluorophenylpropanoic acid derivatives with methyl esters via condensation agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates amide bond formation under mild conditions. Reaction parameters such as solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants critically impact yields. For example, ethyl ester analogs have shown lower hydrolysis efficiency compared to methyl esters due to steric hindrance, requiring harsher alkaline conditions (e.g., NaOH in EtOH/H₂O/THF) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the stereochemistry and substituent positions, particularly the 2-chloro-6-fluorophenyl group. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ ion). Infrared (IR) spectroscopy can identify functional groups like the ester carbonyl (C=O stretch at ~1740 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye contact, and work under a fume hood due to potential respiratory irritation. In case of accidental exposure, rinse with copious water and seek medical attention. Avoid incompatible materials like strong oxidizers or bases, which may degrade the ester moiety .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon (C2) influence biological activity, and what strategies resolve enantiomeric mixtures?

- Methodological Answer : The (S)-enantiomer often exhibits higher receptor-binding affinity due to spatial alignment with chiral biological targets. Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases can separate enantiomers. For instance, analogs like (2R)-2-amino-3-(2,4-difluorophenyl)propanoate demonstrate distinct pharmacokinetic profiles compared to (S)-isomers .

Q. How stable is this compound under physiological conditions, and what degradation pathways dominate?

- Methodological Answer : Hydrolysis of the methyl ester in aqueous buffers (pH 7.4, 37°C) generates the carboxylic acid derivative as the primary metabolite. Stability studies using LC-MS reveal a half-life of ~12 hours in simulated gastric fluid. Stabilizing strategies include prodrug modifications (e.g., tert-butyl esters) or encapsulation in liposomes to delay hydrolysis .

Q. What structural analogs of this compound have been studied for Structure-Activity Relationship (SAR) analysis?

- Methodological Answer : Substitution at the phenyl ring (e.g., 6-fluoro to 6-methyl) or ester group (methyl to ethyl) significantly alters bioactivity. For example, replacing the 2-chloro-6-fluorophenyl group with a quinolin-6-yl moiety (as in ethyl 2-amino-3-(quinolin-6-yl)propanoate) enhances lipophilicity and CNS penetration .

Q. How can contradictory data on synthetic yields and reaction efficiencies be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture in solvents or variable catalyst activity. Systematic optimization using Design of Experiments (DoE) methodologies, such as varying HATU concentrations (0.8–1.2 equivalents) and monitoring reaction progress via TLC, can identify critical factors. Reproducibility is improved by pre-drying solvents over molecular sieves and standardizing reagent sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.